molecular formula C8H12N2 B1203839 1,3-Benzenediamine, N,N-dimethyl- CAS No. 2836-04-6

1,3-Benzenediamine, N,N-dimethyl-

Cat. No. B1203839
Key on ui cas rn: 2836-04-6
M. Wt: 136.19 g/mol
InChI Key: HHSBHVJQXZLIRW-UHFFFAOYSA-N
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Patent
US08815891B2

Procedure details

The compound (1.0 g, 6.08 mmol) prepared in step 1 was dissolved in methanol (25 ml) and added with 10%-palladium (Pd) (100 mg). The mixture was hydrogenated for 15 hours at room temperature under hydrogen gas. Once the reaction was completed, 10%-palladium (Pd) was removed by using celite-filter and the filtrate was concentrated to dryness. The residue was then purified by flash column chromatography (hexane:ethyl acetate=1:1) to obtain the title compound (700 mg, yield: 90%, colorless liquid).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:12])[C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([N+:9]([O-])=O)[CH:4]=1>CO.[Pd]>[CH3:1][N:2]([CH3:12])[C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CN(C1=CC(=CC=C1)[N+](=O)[O-])C
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
10%-palladium (Pd) was removed
FILTRATION
Type
FILTRATION
Details
by using celite-filter
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was then purified by flash column chromatography (hexane:ethyl acetate=1:1)

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CN(C=1C=C(C=CC1)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 84.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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